Lucanthone-d4 (hydrochloride)

Description

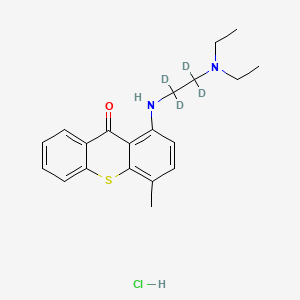

Lucanthone-d4 hydrochloride is a deuterium-labeled analog of Lucanthone hydrochloride, a thioxanthenone derivative initially developed as an antischistosomal agent. The parent compound, Lucanthone hydrochloride (Miracil D), inhibits apurinic/apyrimidinic endonuclease 1 (APE-1), a critical enzyme in DNA base excision repair, and has been studied for its role in autophagy modulation and chemosensitization . The deuterated form (C₂₀H₂₁D₄ClN₂OS) replaces four hydrogen atoms with deuterium at the diethylaminoethyl group, enhancing metabolic stability for pharmacokinetic and mechanistic studies . It is primarily used in preclinical research to trace drug metabolism and evaluate APE-1 inhibition efficiency .

Properties

Molecular Formula |

C20H25ClN2OS |

|---|---|

Molecular Weight |

381.0 g/mol |

IUPAC Name |

4-methyl-1-[[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]amino]thioxanthen-9-one;hydrochloride |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H/i12D2,13D2; |

InChI Key |

LAOOXBLMIJHMFO-QJUQVXHISA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(CC)CC)NC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl |

Canonical SMILES |

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lucanthone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the lucanthone molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of lucanthone-d4 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Lucanthone-d4 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert lucanthone-d4 into its active metabolite, hycanthone.

Substitution: Substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include hycanthone and other metabolites that retain the therapeutic properties of the parent compound .

Scientific Research Applications

Lucanthone-d4 (hydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study deuterium effects on chemical reactions and mechanisms.

Biology: The compound is used to investigate the biological pathways involved in parasitic infections and cancer.

Mechanism of Action

Lucanthone-d4 (hydrochloride) exerts its effects through several mechanisms:

DNA Intercalation: The compound intercalates into DNA, disrupting its structure and function.

Inhibition of DNA Repair: It inhibits enzymes involved in DNA repair, such as apurinic endonuclease-1 and topoisomerase II.

Autophagy Inhibition: Lucanthone-d4 inhibits autophagy, leading to the accumulation of damaged cellular components and apoptosis.

Comparison with Similar Compounds

Comparison with Parent Compound: Lucanthone Hydrochloride

Key Differences:

| Property | Lucanthone Hydrochloride | Lucanthone-d4 Hydrochloride |

|---|---|---|

| Molecular Formula | C₂₀H₂₅ClN₂OS | C₂₀H₂₁D₄ClN₂OS |

| Molecular Weight | 376.94 g/mol | 384.96 g/mol (adjusted for D4) |

| Deuterium Substitution | None | 4H at diethylaminoethyl group |

| Primary Use | Antischistosomal therapy | Isotopic tracer in APE-1/autophagy research |

| Metabolic Stability | Lower | Enhanced due to deuterium labeling |

Research Findings :

- Lucanthone hydrochloride showed variable efficacy in schistosomiasis trials due to inconsistent dosing and side effects (e.g., nausea, hepatotoxicity) .

- Lucanthone-d4 retains APE-1 inhibitory activity (IC₅₀ ~1.5 µM) but exhibits prolonged half-life in metabolic studies, making it valuable for mechanistic research .

Comparison with Other Deuterated Compounds

Example 1: Lumefantrine-d9

| Property | Lucanthone-d4 Hydrochloride | Lumefantrine-d9 |

|---|---|---|

| Target | APE-1, autophagy | Antimalarial (Plasmodium spp.) |

| Deuterium Position | Diethylaminoethyl group | Nine H atoms in aromatic/alkyl groups |

| Application | Preclinical tracer | Metabolic studies of antimalarials |

| Purity | >98% | >98% |

Insights :

- Both compounds are deuterated to improve metabolic stability but target distinct pathways. Lumefantrine-d9 supports antimalarial drug development, while Lucanthone-d4 focuses on DNA repair and autophagy .

Example 2: Ecgonine Methylester-D3 Hydrochloride

| Property | Lucanthone-d4 Hydrochloride | Ecgonine Methylester-D3 HCl |

|---|---|---|

| Deuterium Position | Alkyl side chain | Methyl ester group |

| Use | APE-1 inhibition studies | Analytical reference standard |

| Formats | Powder, solutions | Methanol solutions, powder |

Comparison with Structurally Related Antischistosomal Agents

Hycanthone (Analog of Lucanthone):

| Property | Lucanthone Hydrochloride | Hycanthone |

|---|---|---|

| Structure | Thioxanthenone + diethylaminoethyl | Hydroxylated thioxanthenone derivative |

| Efficacy | Moderate (variable trials) | Higher efficacy but severe toxicity |

| Mechanism | APE-1 inhibition | DNA intercalation |

Research Findings :

Lucanthone-d4 in Research :

Contrast with EDDP-D3 Perchlorate :

- EDDP-D3 (a methadone metabolite analog) is used in forensic toxicology, whereas Lucanthone-d4 supports oncology and parasitology research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.